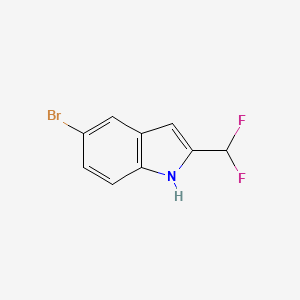
5-Bromo-2-(difluoromethyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(difluoromethyl)-1H-indole is a chemical compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a bromine atom at the 5th position and a difluoromethyl group at the 2nd position on the indole ring. Indoles are significant in various fields, including pharmaceuticals, agrochemicals, and organic synthesis, due to their diverse biological activities and chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(difluoromethyl)-1H-indole typically involves the bromination of 2-(difluoromethyl)-1H-indole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the 5th position.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to enhance reaction efficiency and yield. The use of tubular reactors for diazotization reactions, followed by bromination, can be employed to achieve high-purity products with minimal side reactions . This method is advantageous due to its safety, energy efficiency, and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-(difluoromethyl)-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are commonly used to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Cross-Coupling: Palladium catalysts (Pd(PPh3)4) with bases like potassium carbonate (K2CO3) in solvents like toluene or DMF.
Major Products
The major products formed depend on the type of reaction. For instance, substitution with an amine would yield 5-amino-2-(difluoromethyl)-1H-indole, while a Suzuki coupling reaction could produce a biaryl compound.
Applications De Recherche Scientifique
5-Bromo-2-(difluoromethyl)-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of indole-based pharmaceuticals.
Industry: Utilized in the production of agrochemicals and dyes due to its reactive bromine and difluoromethyl groups
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(difluoromethyl)-1H-indole involves its interaction with specific molecular targets. The bromine and difluoromethyl groups enhance its binding affinity to enzymes or receptors, modulating their activity. The compound may inhibit or activate pathways involved in cell proliferation, apoptosis, or metabolic processes, depending on its structural analogs and derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-5-(difluoromethyl)pyridine
- 5-Bromo-2-iodopyrimidine
- 5-Bromo-2-(trifluoromethyl)pyridine
Uniqueness
5-Bromo-2-(difluoromethyl)-1H-indole is unique due to its indole core, which imparts distinct electronic and steric properties compared to pyridine or pyrimidine analogs. This uniqueness makes it a valuable scaffold in drug discovery and material science .
Propriétés
Formule moléculaire |
C9H6BrF2N |
|---|---|
Poids moléculaire |
246.05 g/mol |
Nom IUPAC |
5-bromo-2-(difluoromethyl)-1H-indole |
InChI |
InChI=1S/C9H6BrF2N/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,9,13H |
Clé InChI |
UNMSZECOCCPVBD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Br)C=C(N2)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(4-Trifluoromethyl)benzyl]sulphonyl}ethanethioamide](/img/structure/B12972870.png)

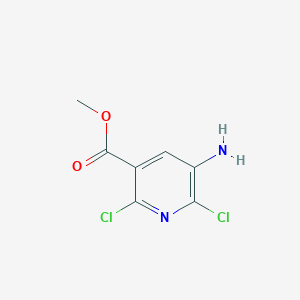
![(5-Methoxypyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B12972879.png)
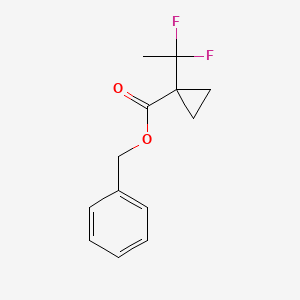
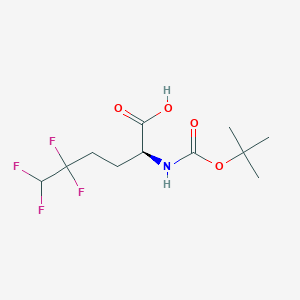


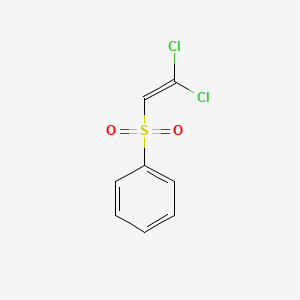
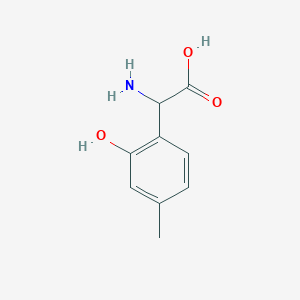
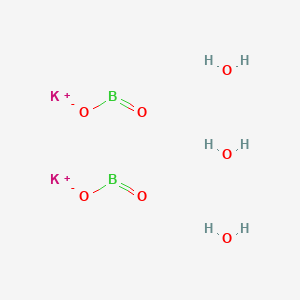
![4-(4-Oxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12972939.png)
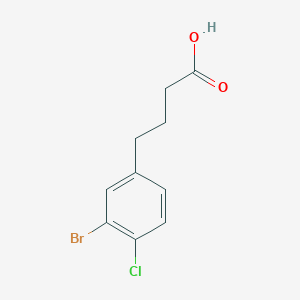
![N-(6-aminohexyl)-2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide](/img/structure/B12972956.png)
